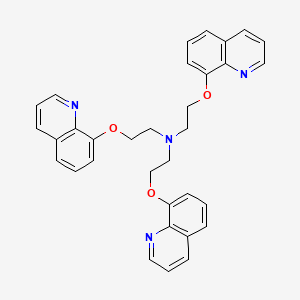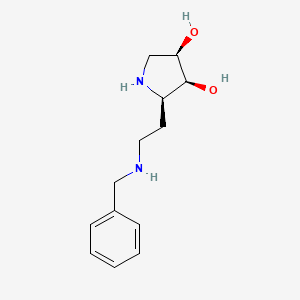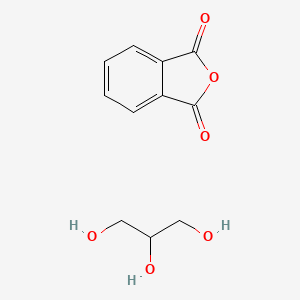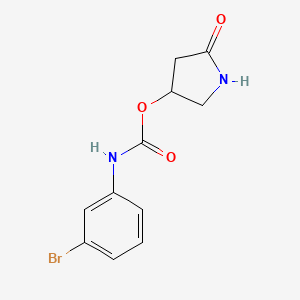
Tris(2-(quinolin-8-yloxy)ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-(quinolin-8-yloxy)ethyl)amine is a complex organic compound with the molecular formula C33H30N4O3 and a molecular weight of 530.62 g/mol . This compound is characterized by the presence of three quinolin-8-yloxy groups attached to an ethylamine core. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(quinolin-8-yloxy)ethyl)amine typically involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base to form 2-(quinolin-8-yloxy)ethanol. This intermediate is then reacted with tris(2-chloroethyl)amine under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-(quinolin-8-yloxy)ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the ethylamine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(2-(quinolin-8-yloxy)ethyl)amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tris(2-(quinolin-8-yloxy)ethyl)amine is primarily attributed to the quinoline moiety. Quinoline derivatives are known to interact with various molecular targets, including DNA, enzymes, and receptors. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it can form complexes with metal ions, which may enhance its biological activity .
Comparación Con Compuestos Similares
2-(Quinolin-8-yloxy)acetohydrazide: Similar in structure but with an acetohydrazide group instead of an ethylamine core.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.
Dihydroquinoline derivatives: Reduced forms of quinoline with distinct chemical properties.
Uniqueness: Tris(2-(quinolin-8-yloxy)ethyl)amine is unique due to its trisubstituted ethylamine core, which provides multiple sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
63373-69-3 |
|---|---|
Fórmula molecular |
C33H30N4O3 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
2-quinolin-8-yloxy-N,N-bis(2-quinolin-8-yloxyethyl)ethanamine |
InChI |
InChI=1S/C33H30N4O3/c1-7-25-10-4-16-34-31(25)28(13-1)38-22-19-37(20-23-39-29-14-2-8-26-11-5-17-35-32(26)29)21-24-40-30-15-3-9-27-12-6-18-36-33(27)30/h1-18H,19-24H2 |
Clave InChI |
YUIDVTGIEAJZRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCN(CCOC3=CC=CC4=C3N=CC=C4)CCOC5=CC=CC6=C5N=CC=C6)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)




![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)


